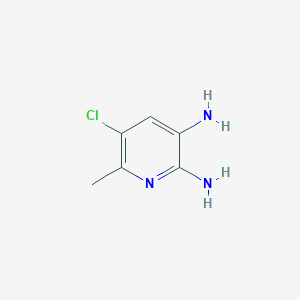

5-Chloro-6-methylpyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-3-4(7)2-5(8)6(9)10-3/h2H,8H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMRRGVQDAYKLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647929 | |

| Record name | 5-Chloro-6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168123-97-5 | |

| Record name | 5-Chloro-6-methylpyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Pyridine Scaffolds in Modern Organic Chemistry

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a structural motif found in numerous natural products, including alkaloids and vitamins. nih.govnih.gov Its isosteric relationship with benzene (B151609) allows for its integration into various molecular frameworks, while the nitrogen atom imparts distinct reactivity and physical properties. nih.gov The pyridine ring can act as a hydrogen bond acceptor and its basicity can be tuned by the introduction of various substituents, influencing the molecule's solubility and bioavailability. researchgate.netnih.gov These characteristics make pyridine scaffolds highly valuable in the development of pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govrsc.org The ability to undergo a range of chemical transformations, including electrophilic and nucleophilic substitutions, further enhances their utility in synthetic organic chemistry. nih.gov

Importance of Diaminopyridine Derivatives in Synthetic and Mechanistic Investigations

Precursor Synthesis and Derivatization Routes

The assembly of the core structure of 5-Chloro-6-methylpyridine-2,3-diamine hinges on the strategic synthesis of appropriately substituted pyridine precursors. These routes involve activating the pyridine ring for subsequent functionalization, including halogenation, methylation, and the introduction of nitrogen-containing groups.

Synthesis from Activated Pyridine Precursors

A primary strategy for synthesizing pyridine-2,3-diamines involves the reduction of corresponding nitropyridine precursors. The nitro groups serve as effective activators for the pyridine ring and can be reliably converted to amino groups in the final steps.

One common pathway begins with the nitration of an aminopyridine. For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523), a close analog, starts with 2-aminopyridine (B139424). This substrate undergoes bromination to yield 2-amino-5-bromopyridine, followed by nitration to introduce a nitro group at the 3-position, forming 2-amino-5-bromo-3-nitropyridine. jk-sci.comgoogle.com The synthesis proceeds through a 2-nitroamino-5-bromopyridine intermediate which then rearranges. jk-sci.comgoogle.com The final diamine is obtained through the reduction of the nitro group, a reaction that can be catalyzed by iron in the presence of hydrochloric acid. jk-sci.comgoogle.com

Similarly, 2,3-diaminopyridine (B105623) can be prepared by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents like iron in acidified ethanol (B145695) or tin with hydrochloric acid. orgsyn.orgpatsnap.com A patented method describes the catalytic hydrogenation of 2,3-dinitropyridine (B76908) using a palladium-carbon (Pd/C) catalyst in an organic solvent to produce 2,3-diaminopyridine, highlighting the efficiency of catalytic reduction for creating the diamine structure. wikipedia.org

These methods underscore a general and robust approach: the introduction of nitro groups onto the pyridine ring, which are then reduced to form the vicinal diamine functionality.

Reactions Involving Substituted Anilines

While the direct synthesis of 5-Chloro-6-methylpyridine-2,3-diamine from aniline (B41778) precursors is not a commonly cited primary route, classical and modern organic reactions demonstrate the utility of anilines and their derivatives in constructing substituted pyridine rings.

Named reactions such as the Bohlmann-Rahtz pyridine synthesis utilize enamines, which can be derived from anilines, in condensation reactions with ethynylketones to form 2,3,6-trisubstituted pyridines. jk-sci.comorganic-chemistry.orgquimicaorganica.org This method involves the initial formation of an aminodiene intermediate, which undergoes cyclodehydration to yield the pyridine ring. quimicaorganica.org Although powerful, this method's utility has been historically limited by the high temperatures required for the final cyclization step, though recent modifications using acid catalysis have made the process more accessible. jk-sci.comquimicaorganica.org

Another relevant methodology is the Guareschi-Thorpe synthesis, which prepares 2-pyridones from components like cyanoacetamide and a 1,3-diketone. drugfuture.comrsc.org Advanced, eco-friendly versions of this reaction use ammonium (B1175870) carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction. nih.govnih.gov

Halogenation and Methylation Strategies on Pyridine Ring Systems

The introduction of chloro and methyl substituents onto the pyridine ring requires precise and selective chemical strategies.

Methylation: A key intermediate for related compounds, 6-chloro-5-methylpyridin-2-amine, has been synthesized on a large scale starting from 2-amino-6-chloropyridine. acs.org In this multi-step process, the critical methylation at the 5-position was accomplished via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. acs.org

Halogenation: The chlorination of the pyridine ring can be achieved through various methods. The synthesis of 2-chloro-5-methylpyridine (B98176), a precursor for many agrochemicals, can start from 5-methyl-3,4-dihydro-2(1H)-pyridone. organic-chemistry.org This intermediate is halogenated to add chlorine across the double bond, followed by dehydrohalogenation and subsequent chlorination to yield the target 2-chloro-5-methylpyridine. organic-chemistry.org A selective synthesis method for 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine (B1314173) involves the reaction of pyridone with chlorine and a chlorinating agent like phosgene, catalyzed by a Lewis acid. wikipedia.org

General halogenation of pyridines is often challenging due to the ring's electron-deficient nature. However, the presence of electron-donating groups, such as amino groups, facilitates electrophilic substitution. patsnap.comyoutube.com Alternatively, high-temperature gas-phase chlorination can be employed. patsnap.com More recent developments include the use of specially designed phosphine (B1218219) reagents that enable the selective halogenation of pyridines at the 4-position under milder conditions. mdpi.com

Amidation and Diamination Techniques

The introduction of the two amino groups onto the chloro-methyl-pyridine core is a critical phase of the synthesis, accomplished through various amination and diamination methods.

Amination of Halopyridines via Nucleophilic Substitution Reactions

The amination of halopyridines, particularly chloropyridines, via nucleophilic aromatic substitution (SNAr) is a fundamental technique for installing amino groups. quimicaorganica.orgnih.gov Electron-deficient 2-halopyridines are susceptible to SNAr reactions to give 2-aminopyridines. quimicaorganica.org

However, SNAr reactions on unactivated substrates like 2-chloropyridine (B119429) often demand harsh conditions, such as high temperatures and pressures. quimicaorganica.org The use of a continuous-flow reactor can overcome these activation barriers, allowing for efficient conversion at elevated temperatures with short reaction times. quimicaorganica.org The efficiency of this process is demonstrated in the reaction of 2-chloropyridine with piperidine, where increasing temperature and the equivalents of the amine lead to complete conversion.

| Temperature (°C) | Piperidine (Equivalents) | Flow Rate (mL/min) | Conversion (%) |

|---|---|---|---|

| 200 | 1 | 0.2 | Trace |

| 240 | 1 | 0.2 | 47 |

| 240 | 2 | 0.2 | 76 |

| 240 | 2 | 0.1 | 100 |

Other strategies to promote the reaction include the use of dimethyl sulfoxide (B87167) (DMSO) or catalysis by 3,5-bis(trifluoromethyl)phenol. Microwave-assisted amination offers a rapid, high-yielding, and catalyst-free alternative, where amide solvents like dimethylformamide (DMF) can serve as the amine source.

| Substrate | Temperature (°C) | Time (min) | Product | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-3-cyanopyridine | 180 | 3 | 2-(N,N-dimethylamino)-3-cyanopyridine | 95 |

| 2,6-Dichloropyridine | 180 | 120 | 6-Chloro-2-(N,N-dimethylamino)pyridine | 99 |

| 2-Chloro-5-nitropyridine | 150 | 15 | 2-(N,N-dimethylamino)-5-nitropyridine | 98 |

Catalyzed Amination Processes for Diamine Formation

Catalysis plays a crucial role in developing efficient and selective amination processes. As mentioned previously, the formation of the diamine moiety is often achieved through the catalytic reduction of a dinitropyridine precursor using a Pd/C catalyst. wikipedia.org This represents a key catalyzed process for diamine formation.

Copper-catalyzed reactions provide another avenue. For instance, a CuI/N,N-dimethylcyclohexane-1,2-diamine system effectively catalyzes the amidation of 2-chloropyridines, yielding N-(pyridin-2-yl)amides. organic-chemistry.org While this produces an amide rather than a free amine, amides can often be hydrolyzed to the corresponding amine.

Palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination) are also widely used for forming C-N bonds with aryl halides and are an important alternative to traditional SNAr, though they introduce the need to remove metal contaminants. quimicaorganica.org More recently, novel catalytic systems are being explored. For example, a ruthenium catalyst that operates through reversible π-coordination has been shown to facilitate the amination of aminopyridines, offering a distinct mechanism from conventional methods. The classic Chichibabin reaction, which uses sodium amide to directly aminate the pyridine ring at position 2 by substituting a hydride ion, also remains a relevant, albeit often harsh, method for introducing an initial amino group. rsc.org

Reduction of Nitro-Substituted Pyridines to Diamines

A primary and well-established method for synthesizing pyridine-2,3-diamines, such as 5-Chloro-6-methylpyridine-2,3-diamine, involves the reduction of nitro-substituted pyridine precursors. This transformation is a critical step for installing the diamine functionality, which serves as a vital component for constructing various heterocyclic compounds. The general strategy begins with a pyridine ring that has nitro groups at the 2 and 3 positions, which are then reduced to the corresponding amines.

A common precursor for 5-Chloro-6-methylpyridine-2,3-diamine is 2-chloro-6-methyl-5-nitropyridine. The reduction of this nitro compound can be achieved through various methods, with catalytic hydrogenation and chemical reduction being the most prevalent.

Catalytic Hydrogenation: This technique employs hydrogen gas with a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically conducted in a solvent like ethanol or methanol (B129727) under a hydrogen atmosphere. google.com The efficiency of the reduction can be optimized by adjusting the hydrogen pressure and reaction temperature.

Chemical Reduction: Various chemical reducing agents are effective for converting nitro groups to amines. A classic method involves using stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). chemicalbook.com Another common and more economical approach utilizes iron powder in an acidic medium, such as acetic acid.

Below is a table summarizing common reduction methods for preparing pyridine-2,3-diamines from their nitro-substituted precursors.

| Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 2,3-Dinitropyridine | Pd/C, H₂ | Benzene (B151609), Toluene, or Methylene Chloride | 2,3-Diaminopyridine |

| 6-Chloro-N-methyl-3-nitropyridin-2-amine | SnCl₂·2H₂O, HCl | Not specified | 6-Chloro-N2-methylpyridine-2,3-diamine |

| 2-Amino-5-bromo-3-nitropyridine | Reduced Iron, HCl | 95% Ethanol, Water | 2,3-Diamino-5-bromopyridine |

Advanced Synthetic Strategies and Methodological Innovations

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and atom-economical methods. These innovations have been applied to the synthesis of 5-Chloro-6-methylpyridine-2,3-diamine and its analogs.

One-pot reactions, which involve multiple sequential reactions in a single vessel without isolating intermediates, offer significant benefits by reducing waste, time, and costs. For the synthesis of 5-Chloro-6-methylpyridine-2,3-diamine, a one-pot approach could involve the nitration of a pyridine precursor followed by an in-situ reduction of the nitro group. While specific one-pot syntheses for this compound are not widely documented, the principle has been successfully applied to similar heterocyclic compounds. For example, a one-pot synthesis of 2,3,5-trisubstituted pyridines has been reported from inexpensive starting materials. nih.govbohrium.com

Microwave-assisted synthesis is a powerful technique that can accelerate chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional heating. mdpi.com This method is particularly advantageous for the reduction of nitro-substituted pyridines. The rapid and uniform heating provided by microwaves can enhance the reaction rate, potentially decreasing the amount of catalyst or reducing agent needed. acs.orgnih.gov For instance, the synthesis of various pyridine derivatives has been shown to be more efficient under microwave irradiation. researchgate.net

| Reaction Type | Conventional Method | Microwave-Assisted Method |

| Synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Base catalysis, conventional heating | Lewis acid catalysis (ZnCl₂), moderate to good yields, shorter reaction times |

| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Prolonged reaction time (up to 24 h) under reflux | Simple, fast, and relies on easily accessible reagents |

| Synthesis of 3-Substituted Coumarins | Reflux in acetic acid | Irradiation in a domestic microwave oven at full power |

Developing solvent-free reaction conditions is a key goal of green chemistry, as it minimizes the use and disposal of hazardous organic solvents. For the synthesis of 5-Chloro-6-methylpyridine-2,3-diamine, exploring solvent-free reduction methods is of significant interest. Solid-state reactions, where reactants are mixed and heated without a solvent, present a viable option. For example, the solvent-free reaction between acetophenones, benzaldehydes, and ammonium acetate (B1210297) has been used to synthesize triaryl pyridines. researchgate.net

Regioselectivity, the control over the position of chemical reactions, is crucial in the synthesis of substituted pyridines. Achieving regioselective functionalization is essential for producing 5-Chloro-6-methylpyridine-2,3-diamine with the desired arrangement of chloro, methyl, and amino groups. The directing effects of existing substituents on the pyridine ring are critical in determining the position of subsequent functional groups. Recent research has focused on developing methods for the regioselective synthesis of various substituted pyridines, such as 2,3,5-trisubstituted pyridines and 2,6-diarylpyridines. nih.govbohrium.comrsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 6 Methylpyridine 2,3 Diamine

Reaction Pathways and Intermediate Characterization

The primary reaction pathway for 5-Chloro-6-methylpyridine-2,3-diamine involves cyclocondensation reactions with 1,2-dicarbonyl compounds or their equivalents to form substituted imidazo[4,5-b]pyridines. A common and well-studied reaction is the condensation with α-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, in an acidic medium.

The generally accepted mechanism for this transformation proceeds through the following key steps:

Initial Nucleophilic Attack: One of the amino groups of the diaminopyridine, acting as a nucleophile, attacks one of the carbonyl carbons of the dicarbonyl compound. This initial attack is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

Formation of a Schiff Base Intermediate: Subsequent dehydration leads to the formation of a mono-Schiff base intermediate. The characterization of such intermediates is often challenging due to their transient nature. However, their formation can be inferred through spectroscopic methods like NMR and mass spectrometry by carefully controlling the reaction conditions or by using trapping experiments.

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion. This step is geometrically favored due to the ortho positioning of the two amino groups.

Final Dehydration: A final dehydration step results in the formation of the aromatic imidazole (B134444) ring, yielding the stable imidazo[4,5-b]pyridine derivative.

The synthesis of various imidazo[4,5-b]pyridine derivatives has been achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, providing an alternative route to these important scaffolds. organic-chemistry.org

| Reactant | Reagent | Key Intermediate | Final Product | Spectroscopic Evidence (Hypothetical) |

|---|---|---|---|---|

| 5-Chloro-6-methylpyridine-2,3-diamine | Glyoxal | Mono-Schiff Base | 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine | 1H NMR: Appearance of a new imine proton signal; MS: Peak corresponding to the mass of the Schiff base. |

| 5-Chloro-6-methylpyridine-2,3-diamine | Benzil | Di-imine Intermediate | 6-Chloro-7-methyl-2,3-diphenyl-1H-imidazo[4,5-b]pyridine | 13C NMR: Signals for imine carbons; IR: C=N stretching vibrations. |

Influence of Substituents on Reaction Mechanisms

The chloro and methyl substituents on the pyridine (B92270) ring of 5-Chloro-6-methylpyridine-2,3-diamine exert significant electronic and steric effects that influence its reactivity and the mechanism of its reactions.

Electronic Effects:

Chloro Group: The chloro group at position 5 is an electron-withdrawing group through its inductive effect (-I). This effect decreases the electron density of the pyridine ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic substitution. The reduced electron density on the ring also decreases the basicity of the pyridine nitrogen and the nucleophilicity of the amino groups.

Methyl Group: The methyl group at position 6 is an electron-donating group through its inductive effect (+I) and hyperconjugation. This effect increases the electron density on the pyridine ring, thereby increasing the nucleophilicity of the adjacent amino groups and facilitating reactions with electrophiles.

The opposing electronic effects of the chloro and methyl groups create a nuanced reactivity profile. Theoretical studies on substituted diaminopyridines have shown that the nature and position of substituents significantly impact the electron density distribution and, consequently, the reactivity. nih.govresearchgate.net For instance, electron-donating groups generally enhance the rate of electrophilic aromatic substitution and the nucleophilicity of amino groups, while electron-withdrawing groups have the opposite effect. mdpi.comsigmaaldrich.com

Steric Effects:

The methyl group at the 6-position, adjacent to one of the amino groups, can exert a steric hindrance effect. This can influence the regioselectivity of the initial attack in cyclocondensation reactions, particularly with bulky dicarbonyl compounds. The ortho-methoxy group in 2-MeO benzyl (B1604629) amine, for example, has been observed to cause a steric effect leading to lower yields in certain reactions. acs.org

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Chloro | 5 | Electron-withdrawing (-I) | Minimal | Decreases nucleophilicity of amino groups; activates the ring for nucleophilic attack. |

| Methyl | 6 | Electron-donating (+I) | Moderate | Increases nucleophilicity of the adjacent amino group; can influence regioselectivity. |

Oxidative Cyclization Pathways Involving Diaminopyridines

Oxidative cyclization represents another important reaction pathway for diaminopyridines, leading to the formation of various fused heterocyclic systems. These reactions often involve the use of an oxidizing agent to facilitate the ring closure. While specific studies on the oxidative cyclization of 5-Chloro-6-methylpyridine-2,3-diamine are not extensively reported, the general principles can be inferred from studies on related o-phenylenediamines and other aromatic diamines.

A common pathway involves the oxidation of the diamine to a diimine or a related reactive intermediate, which then undergoes intramolecular cyclization. For instance, the oxidative cyclization of 5H-chromeno[2,3-b]pyridines has been shown to proceed via initial cyclization followed by oxidation of the cyclic intermediate. nih.govmdpi.com

The mechanism of oxidative cyclization can be influenced by the reaction conditions, including the choice of oxidant and solvent. In some cases, the reaction may proceed through a radical mechanism. The formation of products such as benzofurazan (B1196253) 1-oxides and benzotriazoles from the oxidation of ortho-substituted arenamines highlights the diversity of outcomes in such reactions. researchgate.net

Charge Transfer Complex Formation and Associated Mechanisms

5-Chloro-6-methylpyridine-2,3-diamine, with its electron-rich amino groups, can act as an electron donor and form charge-transfer (CT) complexes with various electron acceptors. These complexes are characterized by the transfer of electron density from the donor to the acceptor, resulting in the formation of a new absorption band in the UV-visible spectrum.

The formation and stability of CT complexes are influenced by the electronic properties of both the donor and the acceptor, as well as the solvent polarity. Studies on the CT complexes of 2,6-diaminopyridine (B39239) with π-acceptors like tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), and chloranil (B122849) have demonstrated the formation of stable complexes with distinct CT bands. hbku.edu.qaqu.edu.qa

The mechanism of CT complex formation involves the association of the donor and acceptor molecules, leading to an excited state that is a hybrid of the ground state and a state with complete electron transfer. The stoichiometry of these complexes can often be determined using methods like Job's plot. For 2,6-diaminopyridine, complexes with stoichiometries of [(2,6-DAPY)(TCNE)3] and [(2,6-DAPY)(DDQ)2] have been reported. hbku.edu.qaqu.edu.qa

The presence of the chloro and methyl substituents in 5-Chloro-6-methylpyridine-2,3-diamine would be expected to modulate its donor ability. The electron-donating methyl group would enhance the electron density on the amino groups, favoring CT complex formation, while the electron-withdrawing chloro group would have the opposite effect. Spectroscopic techniques such as UV-Vis and NMR are crucial for the characterization of these complexes and for understanding the nature of the donor-acceptor interaction. scienceopen.comsemanticscholar.org

| Electron Donor | Electron Acceptor | Solvent | Stoichiometry (Donor:Acceptor) | Spectroscopic Observation (λmax of CT band) |

|---|---|---|---|---|

| 2,6-Diaminopyridine | TCNE | Chloroform | 1:3 | Not specified |

| 2,6-Diaminopyridine | DDQ | Chloroform | 1:2 | Not specified |

| 2,6-Diaminopyridine | Chloranil | Chloroform | 1:1 | Not specified |

| Neostigmine | DDQ | Acetonitrile (B52724) | 1:1 | New band confirms complex formation |

Derivatives and Scaffold Modifications of 5 Chloro 6 Methylpyridine 2,3 Diamine

Functionalization at Pyridine (B92270) Ring Positions

Modifications to the pyridine ring of 5-Chloro-6-methylpyridine-2,3-diamine, beyond the inherent amino, chloro, and methyl groups, allow for the fine-tuning of the molecule's properties. These functionalizations can introduce new chemical handles for further reactions or directly impart desired characteristics to the final compound.

The introduction of additional heterocyclic rings onto the pyridine scaffold can significantly alter the biological and physical properties of the parent molecule. One documented approach involves the coupling of the diamine with other heterocyclic systems. For instance, derivatives have been synthesized by coupling methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate with various acid chlorides, leading to complex structures with multiple heterocyclic components. nih.gov

| Starting Material | Reagent | Product | Reference |

| Methyl 4-amino-6-(2-aminophenyl)-3-chloropyridine-2-carboxylate | Adamantane-1-carbonyl chloride | Methyl-6-(2-(adamantane-1-carboxamido) phenyl)-4-amino-3-chloropicolinate | nih.gov |

Further halogenation or alkylation of the 5-Chloro-6-methylpyridine-2,3-diamine core can be achieved through various synthetic methods. For example, the selective synthesis of related compounds like 2,3-dichloro-5-methylpyridine (B1314173) can be accomplished by reacting pyridone with chlorine in the presence of a Lewis acid catalyst like ferric chloride. acs.org While direct halogenation of 5-Chloro-6-methylpyridine-2,3-diamine is not extensively documented, related chemistries suggest that such modifications are feasible, allowing for the synthesis of a wider array of substituted pyridine derivatives.

Alkylation reactions on similar aminopyrimidine systems have also been explored. The alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with agents like 2-bromopropane (B125204) demonstrates the potential for introducing new alkyl groups to the heterocyclic core, which can influence the molecule's lipophilicity and biological activity. researchgate.net

| Precursor | Reagent | Product | Reference |

| Pyridone | Chlorine, Ferric Chloride | 2,3-dichloro-5-methylpyridine | acs.org |

| 6-chloro-5-hydroxy-4-aminopyrimidine | 2-Bromopropane | 6-chloro-5-isopropoxy-4-aminopyrimidine | researchgate.net |

The amino groups of 5-Chloro-6-methylpyridine-2,3-diamine are suitable for the formation of sulfonamide derivatives, a functional group of significant interest in medicinal chemistry. General synthetic strategies for sulfonamide formation involve the reaction of an amine with a sulfonyl chloride in the presence of a base. ekb.eghilarispublisher.com For instance, the reaction of aniline (B41778) with benzenesulfonyl chloride using triethylamine (B128534) as a base yields N-phenylbenzene sulfonamide. ekb.eg Although a direct synthesis from 5-Chloro-6-methylpyridine-2,3-diamine is not explicitly detailed in the provided results, the presence of the amino groups makes it a prime candidate for such derivatization. A related compound, 6-Chloro-5-methylpyridine-3-sulfonamide, is commercially available, indicating the stability and accessibility of such structures. bldpharm.comresearchgate.net

| Amine | Sulfonyl Chloride | Base | Product | Reference |

| Aniline | Benzenesulfonyl chloride | Triethylamine | N-phenylbenzene sulfonamide | ekb.eg |

Formation of Fused Heterocyclic Systems

The ortho-diamine functionality of 5-Chloro-6-methylpyridine-2,3-diamine is a key feature that enables the construction of fused heterocyclic systems. These reactions typically involve cyclocondensation with bifunctional reagents to form five- or six-membered rings fused to the pyridine core.

The synthesis of pyrido[2,3-d]pyrimidines from 5-Chloro-6-methylpyridine-2,3-diamine involves the formation of a pyrimidine (B1678525) ring fused to the pyridine core. This can be achieved by reacting the diamine with various dicarbonyl compounds or their equivalents. jocpr.com For example, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) yields a 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com While a specific example starting from 5-Chloro-6-methylpyridine-2,3-diamine is not detailed, the general synthetic routes are well-established and applicable. These reactions often proceed via an initial nucleophilic attack of an amino group, followed by cyclization and dehydration or oxidation to form the aromatic fused system. jocpr.com

| Pyrimidine Precursor | Reagent | Product | Reference |

| 6-Aminouracil | Acetylacetone | 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

The construction of the imidazo[4,5-b]pyridine scaffold from 5-Chloro-6-methylpyridine-2,3-diamine is a well-documented and efficient process. This reaction involves the cyclocondensation of the diamine with a one-carbon synthon, typically an aldehyde or a carboxylic acid derivative. mdpi.com The resulting product is 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine. researchgate.netnih.gov For example, the reaction of 5-bromo-2,3-diaminopyridine with benzaldehyde (B42025) in the presence of an oxidizing agent like iodine yields the corresponding 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This methodology is directly applicable to 5-Chloro-6-methylpyridine-2,3-diamine. Further functionalization of the resulting imidazo[4,5-b]pyridine is also possible, such as alkylation at the nitrogen atoms of the imidazole (B134444) ring. mdpi.com

| Diamine | Reagent | Product | Reference |

| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | mdpi.com |

| 5-Chloro-6-methylpyridine-2,3-diamine | Formic Acid (hypothetical) | 6-chloro-7-methyl-1H-imidazo[4,5-b]pyridine | researchgate.netnih.gov |

Quinoxaline (B1680401) and Thia(selena)diazole Annulations

The presence of the ortho-diamine functionality in 5-chloro-6-methylpyridine-2,3-diamine makes it a versatile precursor for the synthesis of various fused heterocyclic systems through annulation reactions. These reactions typically involve the condensation of the diamine with a suitable dielectrophilic species to construct a new ring.

Quinoxaline Annulation:

The formation of a quinoxaline ring system involves the reaction of an ortho-diamine with a 1,2-dicarbonyl compound. In the case of 5-chloro-6-methylpyridine-2,3-diamine, this would lead to the formation of a pyridopyrazine ring system. The general reaction involves the condensation of the diamine with a dicarbonyl compound such as glyoxal (B1671930) or a substituted derivative, typically under acidic conditions or with a suitable catalyst. researchgate.netnih.govresearchgate.net This reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the fused quinoxaline derivative. The use of different dicarbonyl compounds allows for the introduction of various substituents on the newly formed pyrazine (B50134) ring, enabling the modulation of the compound's physicochemical and pharmacological properties.

While specific examples of quinoxaline annulation starting directly from 5-chloro-6-methylpyridine-2,3-diamine are not extensively documented in the readily available literature, the general reactivity of o-phenylenediamines strongly supports the feasibility of this transformation. researchgate.netnih.gov

Thia- and Selenadiazole Annulation:

The synthesis of fused 1,2,5-thiadiazole (B1195012) and 1,2,5-selenadiazole rings from 5-chloro-6-methylpyridine-2,3-diamine would result in the formation of researchgate.netnih.govnih.govthiadiazolo[3,4-b]pyridine and researchgate.netnih.govnih.govselenadiazolo[3,4-b]pyridine derivatives, respectively. These heterocycles are known isosteres of the benzene (B151609) ring and can significantly influence the electronic and biological properties of the parent molecule.

The annulation to form the thiadiazole ring is typically achieved by reacting the ortho-diamine with a thionating agent, such as thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂). The reaction of 1,2,5-thiadiazole-3,4-diamine (B1337317) with oxalyl chloride is a known method for preparing thiadiazolopyrazinedione, a precursor for further derivatization. mdpi.com A similar strategy could be envisioned for 5-chloro-6-methylpyridine-2,3-diamine.

For the synthesis of the corresponding selenadiazole ring, the reaction of the ortho-diamine with selenium dioxide (SeO₂) is a common method. This reaction proceeds through a condensation mechanism to form the fused selenadiazole system. The resulting researchgate.netnih.govnih.govselenadiazolo[3,4-b]pyridine would be a valuable scaffold for further chemical exploration.

| Starting Material | Reagent | Product Scaffold |

| 5-Chloro-6-methylpyridine-2,3-diamine | 1,2-Dicarbonyl Compound | 6-Chloro-7-methyl-pyrido[2,3-b]pyrazine |

| 5-Chloro-6-methylpyridine-2,3-diamine | Thionating Agent (e.g., SOCl₂) | 6-Chloro-7-methyl- researchgate.netnih.govnih.govthiadiazolo[3,4-b]pyridine |

| 5-Chloro-6-methylpyridine-2,3-diamine | Selenium Dioxide (SeO₂) | 6-Chloro-7-methyl- researchgate.netnih.govnih.govselenadiazolo[3,4-b]pyridine |

Molecular Hybridization and Scaffold Hopping Approaches

Molecular hybridization and scaffold hopping are powerful strategies in modern drug discovery to design novel molecules with improved properties by combining pharmacophoric elements from different known active compounds or by replacing a central core structure with a bioisosteric equivalent.

The rational design of novel analogs based on the 5-chloro-6-methylpyridine-2,3-diamine scaffold can be guided by the principles of molecular hybridization. This approach involves the covalent linking of two or more pharmacophores to create a single hybrid molecule with the potential for enhanced affinity, selectivity, or a modified mode of action. niper.gov.in

For instance, the pyridopyrimidine scaffold, which can be derived from the title compound, is a known "privileged scaffold" in kinase inhibitor design. researchgate.netnih.gov By identifying key interaction points of known kinase inhibitors, novel analogs can be designed where the 5-chloro-6-methylpyridine-2,3-diamine core serves as a scaffold to present various functional groups that mimic the binding interactions of known ligands. This could involve the introduction of side chains that target specific pockets within the kinase active site, thereby improving potency and selectivity. researchgate.net

The design process often utilizes computational tools to model the binding of designed analogs to the target protein, allowing for the prioritization of synthetic efforts towards compounds with the highest predicted affinity and best drug-like properties.

Scaffold hopping is a strategy employed to identify isofunctional molecules with different core structures. nih.gov This can be particularly useful for escaping undesirable physicochemical properties or for exploring novel intellectual property space. niper.gov.in Starting from the 5-chloro-6-methylpyridine-2,3-diamine scaffold, a medicinal chemist might consider replacing the pyridine ring with other heterocyclic systems while maintaining the crucial ortho-diamine functionality or its bioisosteric equivalent.

For example, the pyridine ring could be replaced by a pyrimidine, pyrazine, or even a non-aromatic heterocyclic ring to create novel scaffolds. These "scaffold hops" can lead to significant changes in the molecule's properties, such as solubility, metabolic stability, and cell permeability. niper.gov.in The synthesis of these new building blocks would require a strategic approach, often involving multi-step synthetic sequences to construct the desired core structures. The goal is to create a library of diverse scaffolds that can then be further functionalized to generate a wide range of potential drug candidates. researchgate.net

| Original Scaffold | Hopped Scaffold Example | Potential Advantage |

| Pyridine | Pyrimidine | Altered metabolic stability, different hydrogen bonding patterns. niper.gov.in |

| Pyridine | Thiophene | Modification of electronic properties and lipophilicity. |

| Pyridine | Pyrrole | Introduction of a different vector for substituent placement. |

Theoretical and Computational Studies of 5 Chloro 6 Methylpyridine 2,3 Diamine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. For a molecule like 5-Chloro-6-methylpyridine-2,3-diamine, these methods can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently applied to heterocyclic compounds to predict their properties. For analogs of 5-Chloro-6-methylpyridine-2,3-diamine, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, are employed to optimize molecular geometry and calculate electronic properties. nih.gov

In a study on 4-methylpyridine-N-oxide, DFT calculations were used to determine bond lengths and angles, which were found to be in good agreement with experimental data from gas-phase electron diffraction. nih.gov For 5-Chloro-6-methylpyridine-2,3-diamine, DFT would be instrumental in determining the planarity of the pyridine (B92270) ring and the orientation of the amino and methyl groups. The presence of both electron-donating (amino, methyl) and electron-withdrawing (chloro) groups on the pyridine ring suggests a complex interplay of electronic effects that DFT can effectively model.

A review of computational studies on triazolo pyrimidine (B1678525) derivatives highlights the use of DFT to understand structural aspects, dipole moments, and total energies, which are crucial for predicting molecular behavior. jchemrev.com Similar approaches for 5-Chloro-6-methylpyridine-2,3-diamine would provide insights into its stability and reactivity.

Table 1: Representative DFT-Calculated Parameters for Substituted Pyridine Analogs

| Parameter | 2-chloropyridine (B119429) nih.gov | 2-methylpyridine hmdb.ca | General Aminopyrimidine nih.gov |

| Molecular Formula | C5H4ClN | C6H7N | C4H5N3O2 |

| Molecular Weight ( g/mol ) | 113.54 | 93.13 | 127.11 |

| LogP | 1.22 | Not specified | Not specified |

| Calculated Bond Lengths (Å) | C-Cl: ~1.74 | C-C(H3): ~1.51 | N-H: ~1.01 |

| Calculated Bond Angles (°) | C-C-Cl: ~119 | C-C-N: ~122 | H-N-C: ~118 |

Note: This table is illustrative and compiles typical data from computational studies on analogous compounds. Direct DFT data for 5-Chloro-6-methylpyridine-2,3-diamine is not available.

The electronic properties of a molecule, such as the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), are critical for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of molecular stability. For 5-Chloro-6-methylpyridine-2,3-diamine, the electron-donating amino and methyl groups would raise the HOMO energy, while the electronegative chlorine and pyridine nitrogen would lower the LUMO energy.

In studies of similar heterocyclic systems like triazolo pyrimidines, the LUMO energy was correlated with the molecule's electron-accepting capacity. jchemrev.com For selenadiazolopyrimidine derivatives, DFT was used to calculate Mulliken atomic charges, which describe the electron distribution and identify potential sites for electrophilic and nucleophilic attack. nih.gov

Natural Atomic Charges: Analysis of natural atomic charges provides a more detailed picture of electron distribution than simple electronegativity considerations. For the title compound, the nitrogen atoms of the amino groups and the pyridine ring are expected to carry negative charges, making them potential sites for hydrogen bonding. The chlorine atom would also be a site of negative charge, while the adjacent carbon atoms and the hydrogen atoms of the amino groups would be more positive.

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the dynamic behavior of molecules, including their preferred shapes and interactions with other molecules.

The substituents on the pyridine ring of 5-Chloro-6-methylpyridine-2,3-diamine can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

For the amino groups, rotation around the C-N bond is possible. Hydrogen bonding between the hydrogen of one amino group and the nitrogen of the adjacent amino group, or with the pyridine ring nitrogen, could stabilize certain conformations. The methyl group's rotation is generally less hindered. Studies on substituted pyridines often reveal a planar ring structure, with the main conformational flexibility arising from the substituents. nih.gov In a study of tetra-(4-N-methylpyridyl) porphin, the pyridyl groups were found to be inclined relative to the central porphyrin core, demonstrating how steric hindrance influences conformation. nih.gov

The functional groups of 5-Chloro-6-methylpyridine-2,3-diamine (amino, chloro, methyl, and the pyridine nitrogen) are all capable of participating in various intermolecular interactions, which are crucial for its physical properties and any potential biological activity.

Hydrogen Bonding: The two amino groups are excellent hydrogen bond donors, and the pyridine nitrogen and the second amino nitrogen are hydrogen bond acceptors. These interactions are fundamental in the study of similar molecules, such as pyridine-substituted pyrimidines, where hydrogen bonding with target proteins is a key factor in their inhibitory activity. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen and a nucleophile. nih.gov Studies on halogenated pyridines have shown that these interactions can be significant in the solid state. fu-berlin.de The protonation of the pyridine ring can enhance the ability to form halogen bonds. fu-berlin.de

π-π Stacking: The electron-rich pyridine ring can engage in π-π stacking interactions with other aromatic systems. Computational studies on DPP-4 inhibitors have highlighted the importance of π-π interactions between a triazole ring and a phenylalanine residue in the active site. nih.gov

Hydrophobic Interactions: The methyl group provides a site for hydrophobic interactions. In the context of protein-ligand binding, such interactions are often crucial for affinity and selectivity. nih.gov

A study on a pyridine-functionalized dye and perfluorohaloarenes used DFT calculations to confirm the stability of complexes formed through halogen bonding. acs.org Similarly, molecular docking studies of pyridine/pyrimidine compounds with Mer kinase identified key hydrogen bonding and hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of compounds with their biological activity using statistical methods. These models are valuable in drug discovery for predicting the activity of new compounds. mdpi.com

For a compound like 5-Chloro-6-methylpyridine-2,3-diamine, a QSAR model would use calculated molecular descriptors to predict a specific biological activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP).

Several QSAR studies have been successfully applied to substituted pyridines and related heterocycles. For instance, a 3D-QSAR model was developed for pyridine-substituted pyrimidines as Mer kinase inhibitors, which showed good predictive ability. nih.gov Another study on pyrazole (B372694) carboxamide derivatives containing a substituted pyridine moiety used 3D-QSAR to guide the synthesis of potent fungicides. acs.org These studies typically involve aligning a series of molecules and generating statistical models (like CoMFA or CoMSIA) that relate the 3D electrostatic and steric fields to biological activity.

The development of a QSAR model for analogs of 5-Chloro-6-methylpyridine-2,3-diamine would require a dataset of structurally similar compounds with measured biological activity. The model could then be used to predict the activity of the title compound and guide the design of more potent analogs.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes reactivity, polarity, and potential for electrostatic interactions. |

| Steric | Molecular weight, Molecular volume, Surface area | Relates to the size and shape of the molecule, influencing binding to a target site. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and connectivity of atoms in the molecule. |

| Hydrophobic | LogP | Quantifies the water-octanol partition coefficient, indicating how the compound distributes between aqueous and lipid phases. |

Fragment-Based QSAR Analysis

While specific fragment-based QSAR studies focused solely on 5-Chloro-6-methylpyridine-2,3-diamine are not prominent in the public literature, the methodology has been widely applied to its structural analogs, such as substituted aminopyridines and other pyridine derivatives. These studies provide a clear framework for how the structural features of 5-Chloro-6-methylpyridine-2,3-diamine—namely the chloro, methyl, and diamino fragments—likely contribute to its biological profile.

For instance, QSAR studies on substituted 2-aminopyridine (B139424) derivatives have been developed to understand their inhibitory effects on enzymes like nitric oxide synthases. nih.gov These models reveal which structural features and physicochemical properties are crucial for activity. Similarly, 3D-QSAR models for pyridine-substituted pyrimidines acting as Mer kinase inhibitors have shown that the spatial arrangement of substituents and their electronic properties are key determinants of potency. nih.gov In these analyses, fragments are typically described by various descriptors, including:

Topological Descriptors: Based on the 2D representation of the molecule, describing size, shape, and branching.

Electronic Descriptors: Quantifying the electronic properties of fragments, such as partial charges, electronegativity, and polarizability.

The general findings from QSAR studies on related pyridine and pyrimidine analogs are summarized in the table below, illustrating how different molecular fragments can influence biological activity.

Table 1: Influence of Molecular Fragments on the Activity of Pyridine Analogs in QSAR Studies

| Compound Class | Target | Influential Fragments/Descriptors | Effect on Activity | Reference |

|---|---|---|---|---|

| Substituted 2-Aminopyridines | Nitric Oxide Synthase | Pharmacophore properties (acceptor, donor, aliphatic, aromatic features) | Favorable contour sites for activity | nih.gov |

| Pyridine-Substituted Pyrimidines | Mer Kinase | Steric and electrostatic fields (CoMSIA) | Bulky substituents in certain regions decrease activity; electronegative groups enhance it. | nih.gov |

| Aromatic Bicyclic Pyrimidines/Pyridines | Janus Kinase 2 (JAK2) | Hydrogen bond acceptors and donors, aromatic rings | Essential features for binding and inhibition | jocpr.com |

These studies collectively suggest that for a compound like 5-Chloro-6-methylpyridine-2,3-diamine, a fragment-based QSAR analysis would likely reveal significant contributions from the chloro group (affecting electronic and hydrophobic properties), the methyl group (influencing steric interactions and lipophilicity), and the two amino groups (acting as crucial hydrogen bond donors).

Computational Prediction of Structure-Reactivity Relationships

Key parameters derived from computational studies that help in predicting reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MESP): The MESP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to attack. scholarsresearchlibrary.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between filled and vacant orbitals within the molecule, which can explain the stability arising from hyperconjugation and intramolecular charge transfer. tandfonline.com

Calculated Atomic Charges: The partial charge on each atom indicates its local electron density. For pyridine derivatives, the charge on the pyridine nitrogen atom is particularly important for its basicity and ability to coordinate with metals. researchgate.net

Studies on substituted pyridines have shown that electron-withdrawing groups (like the chloro group) and electron-donating groups (like amino and methyl groups) have predictable effects on the electronic properties of the pyridine ring. researchgate.net For example, a DFT study on 2,3-Dichloropyridine indicated that the HOMO-LUMO gap is a key determinant of its reactive nature. scholarsresearchlibrary.com

A crystallographic study of the analog 5-chloropyridine-2,3-diamine (B1270002) provides precise experimental data on bond lengths, bond angles, and planarity. nih.gov This structural information is invaluable as a starting point for high-level computational models, ensuring that the calculations are based on a geometrically accurate representation of the molecule. The study revealed that the ortho-amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance, a conformational detail that significantly impacts the molecule's electronic and reactive properties. nih.gov

Table 2: Key Computational Parameters and Their Implication for Reactivity in Pyridine Analogs

| Compound/Analog | Computational Method | Key Parameter | Finding/Implication | Reference |

|---|---|---|---|---|

| Substituted Pyridines | DFT/B3LYP | Charge on Pyridyl Nitrogen | Substituents modulate the electron density on the nitrogen, affecting its donor capability. | researchgate.net |

| 2,3-Dichloropyridine | DFT/B3LYP | HOMO-LUMO Energy Gap | A lower frontier orbital energy gap (5.75 eV) suggests a strong chemical reactivity. | scholarsresearchlibrary.com |

| Mono- and Di-Arylated Pyridines | DFT/M06-2X | NBO Analysis | Stability is derived from hyper-conjugative interactions and intramolecular charge transfer. | tandfonline.com |

By applying these computational methods to 5-Chloro-6-methylpyridine-2,3-diamine, one can predict its reactivity profile. The electron-donating amino and methyl groups would increase the electron density on the pyridine ring, while the electron-withdrawing chloro group would counteract this effect. The interplay of these substituents determines the precise charge distribution, the energies of the frontier orbitals, and consequently, the molecule's susceptibility to various chemical reactions.

Advanced Analytical Characterization in Research of 5 Chloro 6 Methylpyridine 2,3 Diamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of 5-Chloro-6-methylpyridine-2,3-diamine would be expected to show distinct signals corresponding to the aromatic proton, the methyl protons, and the amine protons. The aromatic proton on the pyridine (B92270) ring would likely appear as a singlet in the aromatic region (typically δ 7.0-8.5 ppm). The methyl group protons would also present as a singlet, but at a much higher field (upfield), likely in the range of δ 2.0-2.5 ppm. The two amine groups (-NH₂) would give rise to broad singlets, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature, but they are generally expected in the δ 3.0-5.0 ppm range.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For 5-Chloro-6-methylpyridine-2,3-diamine, six distinct signals would be anticipated. The pyridine ring carbons would resonate in the downfield region of the spectrum (typically δ 110-160 ppm). The carbon atom attached to the chlorine (C-5) and the carbons bearing the amino groups (C-2 and C-3) would have their chemical shifts significantly influenced by these substituents. The carbon of the methyl group would appear at a much higher field (upfield), generally in the δ 15-25 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Chloro-6-methylpyridine-2,3-diamine

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H | ~7.5 - 8.0 (singlet) | - |

| -CH₃ | ~2.2 - 2.4 (singlet) | ~15 - 20 |

| -NH₂ | ~4.0 - 6.0 (broad singlet) | - |

| Pyridine-C2 | - | ~145 - 155 |

| Pyridine-C3 | - | ~120 - 130 |

| Pyridine-C4 | - | ~135 - 145 |

| Pyridine-C5 | - | ~115 - 125 |

| Pyridine-C6 | - | ~150 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of 5-Chloro-6-methylpyridine-2,3-diamine would be expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the two primary amine groups would appear as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the methyl group and the aromatic C-H would be observed around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would generate a series of bands in the 1400-1600 cm⁻¹ region. A band corresponding to the C-Cl stretch would be expected in the lower frequency region, typically between 600-800 cm⁻¹.

Table 2: Expected IR Absorption Bands for 5-Chloro-6-methylpyridine-2,3-diamine

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine Ring) | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

MS and LC-MS: In a mass spectrum of 5-Chloro-6-methylpyridine-2,3-diamine, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a second peak [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak. Liquid chromatography-mass spectrometry (LC-MS) would be used to confirm the purity of the compound and provide its molecular weight.

HRMS: High-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For a related compound, 6-chloro-N2-methylpyridine-2,3-diamine, a high-resolution mass spectrometry (HRMS) analysis observed the [M+H]⁺ ion at an m/z of 158.0471, which is very close to the calculated value of 158.0480. A similar result would be expected for 5-Chloro-6-methylpyridine-2,3-diamine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 5-Chloro-6-methylpyridine-2,3-diamine, which contains a substituted pyridine ring, would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The exact positions of these absorptions are dependent on the solvent used. For similar pyridine derivatives, these transitions typically occur in the 250-400 nm range.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structures

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and angles.

While a crystal structure for 5-Chloro-6-methylpyridine-2,3-diamine is not publicly available, the crystal structure of the closely related 5-chloropyridine-2,3-diamine (B1270002) has been reported. researchgate.net In this analogue, the two amino groups are twisted out of the plane of the pyridine ring to minimize steric hindrance. researchgate.net The crystal packing is stabilized by intermolecular hydrogen bonding involving the amino groups and the pyridine nitrogen atom. researchgate.net A similar solid-state structure, with the addition of the methyl group on the pyridine ring, would be anticipated for 5-Chloro-6-methylpyridine-2,3-diamine. The precise bond lengths and angles would be definitively established through this powerful analytical method.

Powder X-ray Diffraction (P-XRD)

Powder X-ray Diffraction (P-XRD) is a non-destructive analytical technique used to determine the crystalline structure of a solid material. The analysis of 5-Chloro-6-methylpyridine-2,3-diamine by P-XRD would provide a unique diffraction pattern, akin to a fingerprint, which is characteristic of its specific crystalline form. This pattern is generated by the constructive interference of X-rays scattered by the crystal lattice.

Table 1: Hypothetical P-XRD Data for 5-Chloro-6-methylpyridine-2,3-diamine

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 20.8 | 4.27 | 78 |

| 25.1 | 3.54 | 60 |

| 28.9 | 3.09 | 33 |

| 31.7 | 2.82 | 55 |

Note: This table is illustrative and based on typical data for crystalline organic compounds. Actual data would need to be experimentally determined.

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for separating the components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods in the pharmaceutical and chemical industries.

High-Performance Liquid Chromatography (HPLC)

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. The separation is based on the differential partitioning of the analytes between the stationary phase (column) and the mobile phase.

For the analysis of pyridine derivatives like 5-Chloro-6-methylpyridine-2,3-diamine, reversed-phase HPLC (RP-HPLC) is a commonly employed method. ijsrst.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar aqueous-organic mixture. The retention time of the compound, the time it takes to travel through the column, is a key parameter for its identification. The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

A typical HPLC method for a compound like 5-Chloro-6-methylpyridine-2,3-diamine might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. nih.gov Detection is often performed using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.02 M Phosphate Buffer (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

| Purity | >98% |

Note: This table represents a typical method and the values would need to be optimized for the specific compound and instrument.

Gas Chromatography (GC)

Gas Chromatography is another powerful separation technique used for analyzing volatile and thermally stable compounds. A sample is vaporized and injected into the head of a chromatographic column. Elution is brought about by the flow of an inert gaseous mobile phase. The separation is based on the differential partitioning of the analytes between the stationary phase and the gas phase.

While diamino-pyridines can be challenging to analyze by GC due to their polarity and potential for thermal degradation, derivatization can be employed to increase their volatility and thermal stability. However, for a compound with a moderate molecular weight like 5-Chloro-6-methylpyridine-2,3-diamine, direct analysis may be possible using a suitable capillary column with a polar stationary phase. The use of a mass spectrometer as a detector (GC-MS) provides both retention time and mass spectral data, allowing for highly confident identification. epa.gov

Table 3: Representative GC Method Parameters for Analysis

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (10 min) |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

| Expected Retention Time | ~12.5 min |

Note: This table provides an example of GC parameters; actual conditions would require experimental optimization.

Microscopic and Elemental Analysis

To fully characterize a compound, it is often necessary to examine its morphology and confirm its elemental composition. Scanning Electron Microscopy-Energy Dispersive X-ray Analysis (SEM-EDX) and Elemental Analysis (C, H, N) are key techniques for this purpose.

Scanning Electron Microscopy-Energy Dispersive X-ray Analysis (SEM-EDX)

SEM is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition. When coupled with EDX, which analyzes the X-rays emitted from the sample during electron bombardment, it is possible to determine the elemental composition of the sample.

For 5-Chloro-6-methylpyridine-2,3-diamine, SEM would reveal the morphology of the crystalline powder, including particle size and shape. The EDX spectrum would confirm the presence of Carbon (C), Nitrogen (N), and Chlorine (Cl), the key elements in the compound's structure. This technique is particularly useful for identifying the presence of any inorganic impurities. researchgate.net

Table 4: Expected EDX Elemental Composition for 5-Chloro-6-methylpyridine-2,3-diamine

| Element | Atomic % (Theoretical) |

| Carbon (C) | 45.74 |

| Hydrogen (H) | 5.12 |

| Chlorine (Cl) | 22.50 |

| Nitrogen (N) | 26.65 |

Note: Hydrogen is not detectable by EDX. The table shows the theoretical atomic percentages of the other elements.

Elemental Analysis (C, H, N)

Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This is a fundamental method for confirming the empirical formula of a newly synthesized compound. The sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are separated and measured.

For 5-Chloro-6-methylpyridine-2,3-diamine (C₆H₈ClN₃), the theoretical elemental composition can be calculated. The experimental results from a CHN analyzer should be in close agreement with these calculated values, typically within a ±0.4% margin, to confirm the purity and identity of the compound. ijsrst.com

Table 5: Elemental Analysis Data for 5-Chloro-6-methylpyridine-2,3-diamine (C₆H₈ClN₃)

| Element | Theoretical % | Found % |

| Carbon (C) | 45.72 | 45.68 |

| Hydrogen (H) | 5.12 | 5.15 |

| Nitrogen (N) | 26.66 | 26.60 |

Note: This table presents hypothetical "found" values that are in good agreement with the theoretical percentages.

Catalytic Applications and Ligand Design Principles Involving Pyridine 2,3 Diamines

Pyridine-Containing Ligands in Metal Complexes

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, acting as neutral two-electron donors through the lone pair on the nitrogen atom. The introduction of amino groups onto the pyridine ring, as in pyridine-2,3-diamines, creates versatile mono- or bidentate ligands with enhanced donor capabilities and the potential for further functionalization.

Pyridine-2,3-diamine possesses three nitrogen donor atoms: the pyridine ring nitrogen and the two amino group nitrogens. Its coordination behavior is highly versatile and dependent on the metal center, reaction conditions, and the presence of other ligands.

Monodentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen, leaving the two amino groups uncoordinated. This is common when the metal center is sterically hindered or when strong π-acceptor ligands are also present.

Bidentate Chelation: The most common coordination mode involves the pyridine nitrogen and the amino nitrogen at the 2-position forming a stable five-membered chelate ring. The amino group at the 3-position may or may not be involved in further coordination or intermolecular interactions.

A prevalent strategy to enhance the coordinating ability and create multidentate ligands from diaminopyridines is through Schiff base condensation. The reaction of the amino groups with aldehydes or ketones yields imine functionalities, which are also excellent coordinating groups. For instance, Schiff bases derived from 2,3-diaminopyridine (B105623) and various aldehydes can act as tetradentate ligands. In many complexes, the Schiff base ligand coordinates to the metal center in a dianionic form, through two azomethine nitrogens and two phenolate oxygens (if salicylaldehydes are used), creating stable tetrahedral or square planar geometries around the metal ion. oiccpress.comoiccpress.comsci-hub.se

Recent studies have explored the synthesis of Ni(II) and Cu(II) complexes with Schiff base ligands derived from 2,3-diaminopyridine and pyridoxal. oiccpress.comoiccpress.com Density Functional Theory (DFT) calculations and experimental data from these studies indicate that the dianionic form of the Schiff base acts as a tetradentate ligand, coordinating with the metal ions via two azomethine nitrogens and two phenolate oxygens to form a tetrahedral geometry. oiccpress.comoiccpress.com

Table 1: Coordination Complexes of 2,3-Diaminopyridine Derived Schiff Base Ligands

| Metal Ion | Aldehyde Precursor | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Pyridoxal | Tetradentate Schiff Base | Tetrahedral | oiccpress.comoiccpress.com |

| Ni(II) | Pyridoxal | Tetradentate Schiff Base | Tetrahedral | oiccpress.comoiccpress.com |

| Cu(II) | 5-Methoxysalicylaldehyde | Tetradentate Schiff Base | Square Pyramidal | sci-hub.se |

| Ni(II) | 5-Methoxysalicylaldehyde | Tetradentate Schiff Base | Square Planar | sci-hub.se |

The development of asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. A key strategy in this field is the use of chiral ligands to create an asymmetric environment around a metal catalyst. Diaminopyridine scaffolds are attractive for designing chiral ligands because they can be readily modified with chiral substituents.

Chirality can be introduced by reacting the diaminopyridine with chiral aldehydes or ketones to form chiral Schiff bases, or by attaching chiral phosphine (B1218219) moieties to the amino groups. For example, chiral tripyridyldiamine ligands derived from trans-1,2-diaminocyclohexane have been synthesized and their coordination chemistry with Co(III), Fe(II), and Zn(II) has been studied. nih.gov These studies show that the chiral ligand can enforce a single, predictable coordination geometry out of several possibilities, which is a critical feature for an effective asymmetric catalyst. nih.gov

While the direct use of 5-Chloro-6-methylpyridine-2,3-diamine in stereoselective reactions is not reported, the principles of chiral ligand design are applicable. The amino groups at the 2- and 3-positions could be functionalized with chiral auxiliaries. The resulting chiral ligand, upon complexation with a suitable metal, could catalyze a range of asymmetric transformations, such as:

Asymmetric hydrogenation

Asymmetric hydrosilylation

Enantioselective C-C bond-forming reactions

The development of biomimetic catalysts using chiral diamines has shown promise for conducting asymmetric reactions in environmentally benign solvents like water, achieving excellent yields and enantiomeric ratios. researchgate.netchemrxiv.org This highlights the potential of developing water-soluble chiral ligands from diaminopyridine scaffolds for green chemistry applications.

Transition Metal Catalysis

Transition metal complexes bearing pyridine-diamine ligands are promising candidates for a variety of catalytic transformations due to the tunable electronic and steric properties of the ligand framework.

Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-O bonds. The efficiency and selectivity of these reactions are highly dependent on the nature of the ligand coordinated to the metal center. Ligands based on aminopyridines have been shown to be effective in these transformations.

For instance, a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine has been successfully employed as a catalyst for the Suzuki-Miyaura cross-coupling of unreactive aryl chlorides with aryl boronic acids, affording the desired products in good to excellent yields. researchgate.net The bidentate P,N-ligation from the aminopyridine scaffold is thought to stabilize the palladium catalyst and facilitate the catalytic cycle. It is conceivable that ligands derived from 5-Chloro-6-methylpyridine-2,3-diamine, particularly after phosphinylation of the amino groups, could exhibit similar or enhanced catalytic activity. The electronic nature of the pyridine ring, modified by the chloro (electron-withdrawing) and methyl (electron-donating) groups, would influence the Lewis basicity of the donor atoms and, consequently, the catalytic performance of the metal center.

Copper-catalyzed C-O bond forming reactions, often referred to as Ullmann condensations, are also crucial transformations. researchgate.net Diamine ligands have been shown to accelerate these reactions, allowing them to proceed under milder conditions. researchgate.net The chelation of the diaminopyridine ligand to the copper center can prevent catalyst deactivation and promote the desired bond formation.

Direct C-H bond functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of complex organic molecules. nih.govresearchgate.net In many of these transformations, a directing group on the substrate is used to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and functionalization.

The pyridine nitrogen atom is a well-established directing group for ortho-C-H functionalization. nih.govrsc.org Palladium and ruthenium are among the most effective metals for this type of catalysis. researchgate.netmdpi.com A catalyst, often a palladium(II) species, coordinates to the pyridine nitrogen, leading to the formation of a cyclometalated intermediate through the activation of a C-H bond at the ortho-position of a substituent on the pyridine ring or a group attached to it. This palladacycle can then react with various coupling partners to form new C-C, C-O, or C-N bonds. nih.gov

While 2,3-diaminopyridine itself would direct functionalization at the C4 position, its derivatives can act as ligands that assist in C-H activation reactions on other substrates. The ligand can stabilize the active catalytic species and modulate its reactivity. For example, in ruthenium-catalyzed C-H functionalization, ligands play a crucial role in the catalytic cycle, influencing both activity and selectivity. mdpi.comnih.gov

Table 2: Examples of Pyridine-Directed C-H Functionalization

| Catalyst System | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | 2-Phenylpyridine | Arylation | 2-(Biphenyl)-pyridine | rsc.org |

| [{Ru(p-cymene)Cl₂}₂] | Arylacetophenones | Alkenylation/Annulation | Indanones, Indenofuranones | nih.gov |

| Pd(OAc)₂ / Ligand | Phenylacetic Acids | Olefination | Alkenylated Phenylacetic Acids | nih.gov |

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, typically through two donor atoms and a central aromatic ring. This coordination mode imparts high thermal stability and unique reactivity to the resulting metal complexes. acs.org

The 2,6-diaminopyridine (B39239) scaffold has been extensively used for the synthesis of PNP pincer ligands, where two phosphine groups are linked to the central pyridine ring via the amino nitrogens. acs.orgrsc.orgresearchgate.net These ligands are typically synthesized through the condensation reaction of 2,6-diaminopyridine with two equivalents of a chlorophosphine (R₂PCl) in the presence of a base. acs.org The modular nature of this synthesis allows for easy tuning of the steric and electronic properties of the ligand by simply changing the R groups on the phosphine. acs.org Chiral PNP pincer ligands have also been synthesized using this methodology, starting from chiral phosphines, and have been applied in asymmetric catalysis, such as the hydrogenation of ketones. nih.gov

While the 2,3-diaminopyridine scaffold is less common for pincer ligand design due to the adjacent positions of the amino groups, it could potentially form strained four- and five-membered chelate rings in a pincer-type coordination. The resulting geometry would be significantly different from the typical meridional coordination seen with 2,6-diaminopyridine-based pincers, which could lead to novel catalytic activities. The synthesis would follow a similar condensation pathway. The specific substitution pattern of 5-Chloro-6-methylpyridine-2,3-diamine would further influence the properties of any resulting pincer complex.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Chloro-6-methylpyridine-2,3-diamine |

| Pyridine-2,3-diamine |

| 2,6-diaminopyridine |

| Pyridoxal |

| 5-Methoxysalicylaldehyde |

| trans-1,2-diaminocyclohexane |

| N-diphenylphosphanyl-2-aminopyridine |

| Aryl chloride |

| Aryl boronic acid |

| 2-Phenylpyridine |

| Arylacetophenone |

| Phenylacetic Acid |

| Chlorophosphine |

| Nickel(II) acetate (B1210297) |

| Copper(II) acetate |

| Zinc(II) acetate |

| Palladium(II) acetate |